molecular formula C8H22Cl2N3O5P B1678294 Palifosfamide tromethamine CAS No. 1070409-31-2

Palifosfamide tromethamine

Cat. No.: B1678294
CAS No.: 1070409-31-2
M. Wt: 342.15 g/mol
InChI Key: PGLRCMRTUIMSFQ-UHFFFAOYSA-N
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Description

Palifosfamide tromethamine is a synthetically derived alkylating agent with potential antineoplastic properties. It is the stabilized active metabolite of ifosfamide, a bi-functional DNA alkylator. This compound irreversibly alkylates and crosslinks DNA at GC base pairs, inhibiting DNA replication and inducing cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palifosfamide tromethamine is synthesized by combining the tris (hydroxymethyl) amino methane (tris) salt of palifosfamide with various excipients to create the final drug product . The preparation involves the reaction of p-toluenesulfonic acid monohydrate with tromethamine in an anhydrous alcoholic solution to form tromethamine p-toluenesulfonate. This intermediate is then reacted with fosfomycin phenylethylamine salt monohydrate in an anhydrous alcoholic solution to yield the crude product, which is subsequently refined .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the stability and solubility of the final product .

Properties

CAS No.

1070409-31-2

Molecular Formula

C8H22Cl2N3O5P

Molecular Weight

342.15 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;bis(2-chloroethylamino)phosphinic acid

InChI

InChI=1S/C4H11Cl2N2O2P.C4H11NO3/c5-1-3-7-11(9,10)8-4-2-6;5-4(1-6,2-7)3-8/h1-4H2,(H3,7,8,9,10);6-8H,1-3,5H2

InChI Key

PGLRCMRTUIMSFQ-UHFFFAOYSA-N

SMILES

C(CCl)NP(=O)(NCCCl)O.C(C(CO)(CO)N)O

Canonical SMILES

C(CCl)NP(=O)(NCCCl)O.C(C(CO)(CO)N)O

Appearance

Solid powder

31645-39-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ifosfamide mustard
ifosforamide mustard
IPAM
iphosphoramide mustard
isophosphamide mustard
isophosphoramide mustard
N,N'-di-(2-chloroethyl)phosphorodiamidic acid
palifosfamide
palifosfamide-tris

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palifosfamide tromethamine
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Palifosfamide tromethamine

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